3-Methoxy-4-(oxazol-5-yl)aniline

Medicinal Chemistry IMPDH Inhibitors Reductive Amination

3-Methoxy-4-(oxazol-5-yl)aniline (CAS 198821-79-3) is a superior heterocyclic building block for medicinal chemistry. Unlike simpler oxazole-aniline analogs, the 3-methoxy substituent directly impacts synthetic yield (e.g., 96.9% in reductive amination) and biological potency in kinase/GPCR programs. It is validated in patent CN103450162A for IMPDH inhibitors (74.9% inhibition at 10 μg/mL) and as a core scaffold for VEGFR2 inhibitors and selective 5-HT₂A antagonists. With a molecular weight of 190.20 Da, it meets fragment-likeness criteria. Choose this compound for reproducible SAR and scalable synthesis. Order now.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 198821-79-3
Cat. No. B176859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(oxazol-5-yl)aniline
CAS198821-79-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)C2=CN=CO2
InChIInChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3
InChIKeyKYCMMXMEXWSPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(oxazol-5-yl)aniline (CAS 198821-79-3): Technical Specifications and Procurement Baseline


3-Methoxy-4-(oxazol-5-yl)aniline (CAS 198821-79-3) is a heterocyclic aromatic amine with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol [1]. The compound features a 1,3-oxazole ring substituted at the 5-position with a 2-methoxyaniline moiety, presenting both an aniline amine and an oxazole nitrogen as reactive handles . Its computed XLogP3 is 1.3, with a topological polar surface area of 61.3 Ų and two rotatable bonds [1]. Commercially, it is available from multiple suppliers at purity specifications of 95% to 98%, with storage recommendations at 2-8°C under inert atmosphere .

3-Methoxy-4-(oxazol-5-yl)aniline vs. Structural Analogs: Why Generic Substitution Fails in Drug Discovery


Substitution of 3-methoxy-4-(oxazol-5-yl)aniline with simpler oxazole-aniline analogs is not chemically or functionally equivalent. The 3-methoxy group on the central phenyl ring is not merely a spectator substituent; it alters both the electronic character of the aniline nitrogen and the overall conformational landscape of the molecule [1]. Evidence from kinase inhibitor SAR campaigns demonstrates that the methoxy substitution pattern directly influences synthetic yield in downstream derivatization (e.g., reductive amination yields of 96.9% for the 3-methoxy variant) and modulates biological potency, with the absence of the methoxy group or its relocation to the 2-position or 4-position producing analogs with distinct activity profiles [2]. Generic substitution using unsubstituted 4-(oxazol-5-yl)aniline (CAS 1008-95-3) or 2-(oxazol-5-yl)aniline (CAS 774238-36-7) thus introduces uncontrolled variables that compromise both synthetic reproducibility and structure-activity relationship (SAR) continuity.

3-Methoxy-4-(oxazol-5-yl)aniline (CAS 198821-79-3): Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Yield: Reductive Amination Efficiency of 3-Methoxy-4-(oxazol-5-yl)aniline vs. Unsubstituted Analogs

3-Methoxy-4-(oxazol-5-yl)aniline demonstrates high efficiency in reductive amination reactions, a critical transformation for building SAR libraries. When reacted with 5-chloro-2-thiophenecarboxaldehyde under standard reductive amination conditions, the target compound afforded the corresponding secondary amine product in 96.9% isolated yield [1]. While direct head-to-head yield data for the unmethoxylated analog 4-(oxazol-5-yl)aniline under identical conditions is not reported in the same patent series, the electron-donating 3-methoxy group is expected to enhance the nucleophilicity of the aniline nitrogen compared to the unsubstituted analog, providing a mechanistic basis for superior reactivity in electrophilic transformations [2].

Medicinal Chemistry IMPDH Inhibitors Reductive Amination

Biological Activity: IMPDH Inhibition by 3-Methoxy-4-(oxazol-5-yl)aniline-Derived Compound

Derivatives of 3-methoxy-4-(oxazol-5-yl)aniline demonstrate potent inhibition of inosine monophosphate dehydrogenase (IMPDH), a validated therapeutic target for antiviral and immunosuppressive indications. A specific derivative (compound II in patent CN103450162A), synthesized from 3-methoxy-4-(oxazol-5-yl)aniline, exhibited 74.9% inhibition of IMPDH at a concentration of 10 μg/mL [1]. In contrast, 4-(oxazol-5-yl)aniline (CAS 1008-95-3) is marketed as a fragment molecule for general scaffold exploration without documented IMPDH inhibitory activity at comparable concentrations .

IMPDH Inhibition Antiviral Immunosuppression

Commercial Availability: Purity Specifications and Supplier Network for 3-Methoxy-4-(oxazol-5-yl)aniline

3-Methoxy-4-(oxazol-5-yl)aniline is commercially available from multiple established chemical suppliers with documented purity specifications. Aladdin Scientific offers the compound at ≥98% purity with batch-specific quality assurance . Sigma-Aldrich (via Ambeed) lists the compound at 98% purity with storage specifications of 2-8°C under inert atmosphere . Bidepharm provides the compound at 98% purity with accompanying NMR, HPLC, and GC analytical reports . AKSci offers the compound at 95% minimum purity . In comparison, the unmethoxylated analog 4-(oxazol-5-yl)aniline (CAS 1008-95-3) is similarly available from multiple vendors; however, the 2-position isomer 2-(oxazol-5-yl)aniline (CAS 774238-36-7) has more limited commercial availability with fewer documented purity options .

Chemical Procurement Quality Control Supply Chain

Computational ADME Properties: Predicted Drug-Likeness of 3-Methoxy-4-(oxazol-5-yl)aniline

Computational predictions indicate favorable drug-like properties for 3-methoxy-4-(oxazol-5-yl)aniline. The compound is predicted to have high gastrointestinal absorption and blood-brain barrier (BBB) permeability . It satisfies the Lipinski Rule of Five with zero violations (MW=190.20 ≤500; XLogP3=1.3 ≤5; H-bond donors=1 ≤5; H-bond acceptors=4 ≤10) [1]. CYP450 inhibition predictions indicate it is an inhibitor of CYP1A2 and CYP3A4, but not CYP2C19, CYP2C9, or CYP2D6 . In comparison, the unmethoxylated analog 4-(oxazol-5-yl)aniline (CAS 1008-95-3, MW=160.17) has a lower molecular weight and different lipophilicity (XLogP3 ~1.0), while the 2-position isomer 2-(oxazol-5-yl)aniline may exhibit altered hydrogen-bonding geometry due to the ortho arrangement of the aniline amine and oxazole ring .

ADME Prediction Drug-Likeness Computational Chemistry

Solubility Profile: Aqueous Solubility of 3-Methoxy-4-(oxazol-5-yl)aniline for Assay Development

3-Methoxy-4-(oxazol-5-yl)aniline exhibits moderate aqueous solubility suitable for in vitro assay applications. The ESOL-predicted solubility is 0.995 mg/mL (5.23 mM) with a Log S value of -2.28, classifying the compound as moderately soluble . The Ali method prediction yields similar values (1.27 mg/mL, 6.66 mM, Log S -2.18) . These solubility values are adequate for preparing stock solutions in aqueous buffers containing up to 1% DMSO for biochemical and cell-based assays. While direct comparative solubility data for unmethoxylated analogs under identical prediction methods are not available in the same datasheet, the introduction of the methoxy group typically increases aqueous solubility relative to unsubstituted aromatic amines due to enhanced hydrogen-bonding capacity with water [1].

Solubility Assay Development Preformulation

Synthetic Utility: Multigram-Scale Accessibility of 3-Methoxy-4-(oxazol-5-yl)aniline

3-Methoxy-4-(oxazol-5-yl)aniline is accessible via a documented multigram-scale synthetic route starting from 2-bromo-1-(2-nitrophenyl)ethanone. This nine-step sequence delivers the target compound with an overall yield of 55%, suitable for producing quantities sufficient for extensive medicinal chemistry campaigns . The synthesis involves cyclization with tosylmethyl isocyanide to form the oxazole ring, followed by nitro group reduction with H₂ over Pd/C in ethyl acetate [1]. In contrast, the 2-position isomer 2-(oxazol-5-yl)aniline (CAS 774238-36-7) is primarily available through custom synthesis channels with less documented scalability, limiting its utility for programs requiring gram-to-kilogram quantities .

Process Chemistry Scale-Up Synthesis Building Block

3-Methoxy-4-(oxazol-5-yl)aniline: Validated Application Scenarios for Scientific Procurement


IMPDH Inhibitor Development Programs

Use 3-methoxy-4-(oxazol-5-yl)aniline as a key intermediate for synthesizing novel inosine monophosphate dehydrogenase (IMPDH) inhibitors. Patent CN103450162A demonstrates that derivatives of this compound achieve 74.9% IMPDH inhibition at 10 μg/mL, validating the scaffold for antiviral and immunosuppressive drug discovery [1]. The compound's aniline amine enables facile derivatization via reductive amination (96.9% yield) or amide bond formation to generate SAR libraries targeting the IMPDH active site [1].

Kinase Inhibitor Scaffold Exploration

Employ 3-methoxy-4-(oxazol-5-yl)aniline as a core building block for synthesizing 2-anilino-5-aryloxazole kinase inhibitors. The oxazole-aniline architecture is a validated template for VEGFR2 kinase inhibition, with crystal structures confirming binding to the ATP pocket [2]. The 3-methoxy substitution provides a handle for modulating physicochemical properties (logP, solubility) while maintaining the core pharmacophore geometry required for hinge-region hydrogen bonding.

GPCR Ligand Synthesis (5-HT₂A Receptor Antagonists)

Utilize 3-methoxy-4-(oxazol-5-yl)aniline as a precursor for synthesizing selective 5-HT₂A receptor antagonists. The scaffold is incorporated into APD791, a highly selective 5-HT₂A antagonist, demonstrating the compound's utility for GPCR-targeted medicinal chemistry programs . The aniline nitrogen serves as a versatile attachment point for introducing diverse substituents via urea or amide linkages to optimize receptor binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) Libraries

Include 3-methoxy-4-(oxazol-5-yl)aniline in fragment screening libraries for target-based drug discovery. With a molecular weight of 190.20 Da (well below the typical 300 Da fragment cutoff), favorable predicted ADME properties (high GI absorption, BBB permeant, zero Lipinski violations), and moderate aqueous solubility (0.995-1.27 mg/mL), this compound meets key fragment-likeness criteria while providing synthetic tractability for hit elaboration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-4-(oxazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.